molecular formula C9H16O4 B169765 Propanoic acid, 2-(acetyloxy)-, 1,1-dimethylethyl ester, (2S)- CAS No. 120444-05-5

Propanoic acid, 2-(acetyloxy)-, 1,1-dimethylethyl ester, (2S)-

Cat. No. B169765
CAS RN: 120444-05-5
M. Wt: 188.22 g/mol
InChI Key: PHNMHWJIWPTKNO-LURJTMIESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“Propanoic acid, 2-(acetyloxy)-, 1,1-dimethylethyl ester, (2S)-” is a versatile chemical compound used in various scientific research applications. It contains a total of 29 atoms, including 16 Hydrogen atoms, 9 Carbon atoms, and 4 Oxygen atoms . The molecule contains a total of 28 bonds, including 12 non-H bonds, 2 multiple bonds, 5 rotatable bonds, 2 double bonds, and 2 ester(s) (aliphatic) .


Molecular Structure Analysis

The molecular structure of “Propanoic acid, 2-(acetyloxy)-, 1,1-dimethylethyl ester, (2S)-” includes 28 bonds in total: 12 non-H bonds, 2 multiple bonds, 5 rotatable bonds, 2 double bonds, and 2 ester(s) (aliphatic) . The molecule contains a total of 29 atoms .


Physical And Chemical Properties Analysis

The physical and chemical properties of “Propanoic acid, 2-(acetyloxy)-, 1,1-dimethylethyl ester, (2S)-” include a molecular weight of 188.22094 . More specific properties such as melting point, boiling point, and density are not provided in the search results .

Scientific Research Applications

Synthesis Applications

  • Synthesis of Carboxylic Acids and Esters

    Propanoic acid derivatives, including the 2-(acetyloxy) variant, are utilized in synthesizing carboxylic acids, esters, alcohols, and ethers containing a tetrahydropyran ring. Such compounds are developed through cyclization reactions with acidic catalysts and further reactions with alcohols and acyl chlorides (Hanzawa et al., 2012).

  • Complex Esters as Antiwear Agents

    Complex esters derived from propanoic acid, including its 2-(acetyloxy) variant, have been assessed as effective antiwear agents in various fuels and lubricants. Their synthesis and evaluation highlight their practical applications in industrial settings (Misra et al., 1973).

  • Chemoenzymatic Synthesis

    The chemoenzymatic synthesis of stereochemical variants of esters, including those based on propanoic acid, demonstrates the flexibility of these compounds in creating diverse molecular structures. These processes are essential in pharmaceutical and biochemical research (Presini et al., 2021).

Environmental and Analytical Applications

  • Wastewater Treatment Studies

    Propanoic acid derivatives, including the 2-(acetyloxy) variant, have been identified in studies related to ozone oxidation of industrial wastewater. Understanding their behavior and transformation during treatment processes is crucial for environmental management and pollution control (Dinçer & Aral, 2019).

  • Solubility Studies

    The solubility of various compounds, including 2-hydroxybenzoic acid in organic solvents, provides insights into the behavior of propanoic acid derivatives in different chemical environments. Such studies are vital for applications in pharmaceuticals and chemical engineering (Fina et al., 1999).

  • Antiradical and Antioxidant Activities

    Research into the antiradical and antioxidant activities of various esters, including those derived from propanoic acid, is significant in understanding their potential therapeutic applications and roles in biological systems (LeBlanc et al., 2012).

properties

IUPAC Name

tert-butyl (2S)-2-acetyloxypropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16O4/c1-6(12-7(2)10)8(11)13-9(3,4)5/h6H,1-5H3/t6-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHNMHWJIWPTKNO-LURJTMIESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)OC(C)(C)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)OC(C)(C)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Propanoic acid, 2-(acetyloxy)-, 1,1-dimethylethyl ester, (2S)-

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